3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine
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Overview
Description
3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in organic molecules often enhances their biological activity, stability, and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine, typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor, N-fluorobenzenesulfonimide (NFSI), or diethylaminosulfur trifluoride (DAST). The reaction conditions often require anhydrous solvents and controlled temperatures to achieve high yields .
Industrial Production Methods
Industrial production of fluorinated pyridines may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The choice of fluorinating agent and reaction conditions can vary depending on the specific requirements of the target compound and the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to increased efficacy. The pyridine ring can interact with various molecular targets, influencing pathways involved in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 3,5-Difluoropyridine
- 3-Fluoro-4-methylpyridine
Comparison
3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine is unique due to the presence of both a fluorine atom and a methoxypyrrolidine group. This combination can result in distinct chemical and biological properties compared to other fluorinated pyridines. For example, the methoxypyrrolidine group can enhance the compound’s solubility and bioavailability, making it more suitable for certain pharmaceutical applications .
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-(3-methoxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-16-10-2-3-14(7-10)11(15)8-4-9(12)6-13-5-8/h4-6,10H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPUIWHQALTADE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)C2=CC(=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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